molecular formula C6H8O4 B1360125 Methyl 2,4-dioxopentanoate CAS No. 20577-61-1

Methyl 2,4-dioxopentanoate

Cat. No. B1360125
CAS RN: 20577-61-1
M. Wt: 144.12 g/mol
InChI Key: OMHOEQINEXASKE-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxopentanoate, also known as Methyl acetoacetic ester or ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .


Synthesis Analysis

Methyl 2,4-dioxopentanoate has been used in various chemical reactions. For instance, it was used in the total synthesis of Sollasin a and Sollasin d via photocycloaddition to Methyl E-2-Methyl-2-butenoate . Another study reported the photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dioxopentanoate includes 1 ester (aliphatic) and 2 ketones (aliphatic) . The molecule has a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .


Chemical Reactions Analysis

The photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene resulted in a normal [2+2] adduct in only a small amount, but three isomeric dihydropyrans . Another reaction involved a mixture of an aromatic aldehyde and propane-1,2-diamine, which yielded 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones and 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) .


Physical And Chemical Properties Analysis

Methyl 2,4-dioxopentanoate has a molecular weight of 144.12 g/mol. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .

Scientific Research Applications

Synthetic Photochemistry

Methyl 2,4-dioxopentanoate is used in synthetic photochemistry to create various compounds through photoaddition reactions. For example, its reaction with 2,5-dimethyl-2,4-haxadiene can yield a normal [2+2] adduct, dihydropyrans, oxetanes, and hydroxy keto esters. The mechanism and regioselectivity of these reactions are subjects of research interest .

Functionalized Cyclopentane Derivatives

This compound is also instrumental in synthesizing functionalized cyclopentane derivatives. These derivatives can be prepared by retro-ozonolysis of methyl 2,6-dioxoheptanoates, which are accessible from the photocycloaddition of methyl 2,4-dioxopentanoate with olefins .

Tricyclic Higher Terpenoids Synthesis

Methyl 2,4-dioxopentanoate is used in the synthetic strategy for creating 5-8-5-membered tricyclic higher terpenoids. This involves the condensation of two optically-active iridoids with photo-cycloadducts of methyl 2,4-dioxopentanoate–isoprene .

Cyclodimer Isolation and Structure Elucidation

The compound has been used to isolate crystalline head-to-head[2+2]cyclodimers upon UV-light irradiation. The structure of these cyclodimers was elucidated using single-crystal X-ray analysis and NMR spectroscopy .

Safety and Hazards

The safety data sheet for Methyl 2,4-dioxopentanoate recommends using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, and wearing eye/face protection . It also advises against food, drug, pesticide, or biocidal product use .

Mechanism of Action

Target of Action

Methyl 2,4-dioxopentanoate, also known as Methyl β-acetylpyruvate , is a chemical compound that primarily interacts with conjugated dienes . These dienes are known as quenchers of most α,β-unsaturated ketones .

Mode of Action

The compound exhibits high regioselectivity in its reactions . It undergoes a photoaddition reaction with conjugated dienes, resulting in a variety of products . This reaction is characterized by the formation of three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters .

Biochemical Pathways

Methyl 2,4-dioxopentanoate is involved in the Weimberg pathway, a non-phosphorylative pathway that converts pentose sugars into α-ketoglutarate . In the penultimate reaction step of this pathway, 2-dehydro-3-deoxy-aldopentonate is converted to 2,5-dioxopentanoate (often called α-ketoglutaric semialdehyde) by 2-dehydro-3-deoxy-aldopentonate dehydratase .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, measured as Log Po/w (iLOGP), is 1.16 , suggesting that it may have good permeability across biological membranes.

Result of Action

The photoaddition reaction of Methyl 2,4-dioxopentanoate with conjugated dienes results in the formation of a variety of products . These include three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters

Action Environment

The action of Methyl 2,4-dioxopentanoate can be influenced by various environmental factors. For instance, the photoaddition reaction it undergoes with conjugated dienes is likely to be affected by light conditions . .

properties

IUPAC Name

methyl 2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOEQINEXASKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174583
Record name Methyl acetopyruvate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxopentanoate

CAS RN

20577-61-1
Record name Pentanoic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetopyruvate
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Record name Methyl acetopyruvate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl acetopyruvate
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Synthesis routes and methods

Procedure details

To a 500 mL flask, 25% sodium methoxide of methanol solution (43.20 g, 0.200 mol), methanol (200 mL) were added, the mixture of dimethyl oxalate (23.60 g, 0.200 mol) and acetone (11.60 g, 0.200 mol) were added dropwise at ice-salt bath. The reaction mixture was stirred for 8 hours at 0˜5° C. The reaction mixture was poured into 200 mL water and extracted with ethyl acetate (150 mL) to remove organic impurity. The aqueous solution was acidified with concentrated hydrochloric acid to pH of 2˜3 and extracted with ethyl acetate (3×200 mL). The organic layer was washed with water (150 mL), and saturated brine (150 mL), dried over anhydrous magnesium sulfate and concentrated to give the product (25.9 g) as yellow oil in 90% yield. 1H NMR (300 MHz, CDCl3): 6.396 (s, 1H, enol isomer), 3.906 (s, 3H), 2.279 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl 2,4-dioxopentanoate?

A1: Methyl 2,4-dioxopentanoate has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: What are the key spectroscopic features of methyl 2,4-dioxopentanoate?

A2: Key spectroscopic characteristics include:* 1H NMR: Signals indicative of both keto and enol tautomers, with characteristic peaks for the methyl, methylene, and methine protons. []* 13C NMR: Distinct signals for the carbonyl carbons, as well as the carbons of the methyl, methylene, and methine groups. [, , ]* IR: Strong absorptions corresponding to the carbonyl stretching vibrations of the keto and ester functionalities. [, ]

Q3: What solvents are commonly used with methyl 2,4-dioxopentanoate?

A3: Common solvents include diethyl ether, tetrahydrofuran, dichloromethane, and toluene. The choice of solvent can significantly influence reaction outcomes, particularly in photochemical reactions. [, , , , , , ]

Q4: How is methyl 2,4-dioxopentanoate utilized in organic synthesis?

A4: Methyl 2,4-dioxopentanoate serves as a versatile building block in organic synthesis, mainly due to:

  • Photochemical [2+2] Cycloadditions: It readily undergoes photocycloadditions with various olefins, including isoprene, terpinolene, and methylenecycloalkanes, under UV irradiation, leading to the formation of cyclobutane rings. These cycloadducts are valuable intermediates for the synthesis of natural products. [, , , , , , , , , , , , , , , , , , , , ]
  • Retro-Benzilic Acid Rearrangement: Proto-photocycloadducts, particularly those derived from reactions with methylenecycloalkanes, can undergo retro-benzilic acid rearrangement. This rearrangement offers a powerful strategy for constructing functionalized cyclopentenone derivatives. [, , , , , ]

Q5: What factors influence the regioselectivity of the [2+2] photocycloaddition reaction?

A5: The regioselectivity depends on the electronic and steric properties of the reacting olefin and the reaction conditions. In many cases, a single regioisomer is predominantly formed. [, , , , , , ]

Q6: Have computational methods been employed to study reactions involving methyl 2,4-dioxopentanoate?

A6: While computational studies specifically focusing on methyl 2,4-dioxopentanoate are limited in the provided research, computational tools like density functional theory (DFT) can be applied to investigate the reaction mechanisms, transition states, and regioselectivity of its photochemical reactions.

Q7: How does modifying the ester group of methyl 2,4-dioxopentanoate affect its reactivity?

A7: While the research primarily focuses on the methyl ester, varying the ester group could impact the reactivity by influencing the electron density of the β-diketone moiety. Further research would be needed to ascertain these effects.

Q8: Are there any known strategies to enhance the stability of methyl 2,4-dioxopentanoate during storage?

A8: Storing methyl 2,4-dioxopentanoate under anhydrous conditions, at low temperatures, and in the absence of light can minimize self-condensation reactions and improve its shelf life. []

Q9: What safety precautions should be taken when handling methyl 2,4-dioxopentanoate?

A9: Standard laboratory safety practices, including wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes, should be followed. Consult the Safety Data Sheet for specific handling and storage recommendations.

Q10: What are essential resources for researchers working with methyl 2,4-dioxopentanoate?

A10: Access to:* Photochemical reactors for conducting UV irradiation experiments* Standard organic synthesis equipment and techniques* Analytical instrumentation (NMR, IR, MS) for characterizing compounds* Chemical databases and literature resources for accessing relevant publications

Q11: What are some significant milestones in the research on methyl 2,4-dioxopentanoate?

A11: Key milestones include:

    Q12: What other research areas intersect with studies on methyl 2,4-dioxopentanoate?

    A12: Research on methyl 2,4-dioxopentanoate has implications for:

    • Natural Product Synthesis: Development of efficient routes to complex molecules with potential biological activities. [, , , , , , ]

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